Product packaging for 6-fluoro-9H-pyrido[2,3-b]indole(Cat. No.:CAS No. 78750-84-2)

6-fluoro-9H-pyrido[2,3-b]indole

Cat. No.: B3358293
CAS No.: 78750-84-2
M. Wt: 186.18 g/mol
InChI Key: PORCQRVEDJSRCX-UHFFFAOYSA-N
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Description

6-Fluoro-9H-pyrido[2,3-b]indole (CAS 78750-84-2) is a high-purity chemical reagent with the molecular formula C11H7FN2 and a molecular weight of 186.19 g/mol . This compound belongs to the class of pyridoindoles, also known as carbolines, which are privileged structures in medicinal and materials chemistry . Recent scientific studies highlight its application in the development of new fluorescence probes . Research indicates that derivatives of 9H-pyrido[2,3-b]indole can exhibit significant positive solvatochromism, large Stokes shifts, and sensitivity to changes in the local microenvironment, such as pH . These properties make them valuable tools for visual detection, cellular imaging, and studying biomolecular interactions; for instance, related probes have been shown to bind to calf thymus DNA (ctDNA) via a groove binding mode . Furthermore, the incorporation of a fluorine atom into the indole scaffold is a common strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and overall biological potency . As such, this compound serves as a versatile and promising building block for researchers in organic synthesis, photophysical studies, and the development of new pharmaceutical agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7FN2 B3358293 6-fluoro-9H-pyrido[2,3-b]indole CAS No. 78750-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORCQRVEDJSRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319973
Record name 6-fluoro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78750-84-2
Record name NSC353101
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-fluoro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoro 9h Pyrido 2,3 B Indole and Its Structural Analogs

Established Synthetic Pathways to the Pyrido[2,3-b]indole Core

The construction of the fundamental 9H-pyrido[2,3-b]indole (α-carboline) framework is the primary challenge in synthesizing its derivatives. Various established methods have been developed, primarily focusing on the formation of the pyridine (B92270) ring fused to a pre-existing indole (B1671886) structure.

The Graebe-Ullmann reaction and related Ullmann-type condensations represent a classical approach to forming fused heterocyclic systems. While the direct Graebe-Ullmann synthesis involving diazotization of an N-aryl-aminopyridine followed by cyclization is one pathway, modern variations often rely on metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed Ullmann-Goldberg type coupling followed by cyclization can be employed to construct quinazolinone derivatives from 2-chlorobenzoic acid and 2-aminopyridine, a strategy whose principles can be adapted for the synthesis of carboline systems. nih.gov These reactions typically involve the intramolecular condensation of an amino group onto an adjacent aromatic ring, often facilitated by a metal catalyst like copper or palladium. nih.gov

Two variants of the Graebe-Ullmann reaction have been effectively used to synthesize γ-carbolines, demonstrating the utility of this method for the broader carboline family. researchgate.net The reaction conditions, including the use of thermal or microwave irradiation, can be optimized to improve yields. researchgate.net This methodology has been explored for creating a series of isomeric aromatic aza-γ-carbolines from corresponding 1-(pyridyl)-1H-1,2,3-triazolo[4,5-c]pyridines. researchgate.net

Table 1: Examples of Ullmann-Type Coupling/Cyclization Conditions

Catalyst/MediatorReactantsSolventConditionsProduct TypeReference
Copper (powder)2-chlorobenzoic acid, 2-aminopyridineDMFReflux11H-pyrido[2,1-b]quinazolin-11-one nih.gov
Pd-catalystAryl halides, AminesVariousHigh TemperatureFused Heterocycles rsc.org
N/A (Thermal)1-(pyridyl)-1H-1,2,3-triazolo[4,5-c]pyridinesParaffin, PPAHigh TemperatureAza-γ-carbolines researchgate.net

Annulation, the formation of a new ring onto an existing molecule, is a powerful tool for building the pyrido[2,3-b]indole core. These reactions often involve the cyclization of appropriately substituted indole precursors.

Palladium-catalyzed annulative couplings provide a versatile route to pyrido[2,3-b]indoles. One such method involves the reaction of 2-alkenylanilines with aldehydes, where tuning the reaction parameters can lead to either indoles or quinolines. organic-chemistry.org More specifically, Pd-catalyzed amidation followed by cyclization has been used to synthesize substituted pyrido[2,3-b]indoles. rsc.org Another approach utilizes a rhodium-catalyzed cyclization of indoles with 1-sulfonyl-1,2,3-triazoles, where an acyloxy-substituted α,β-unsaturated imine is generated in situ and subsequently trapped by the indole. researchgate.net

Furthermore, intramolecular hetero Diels-Alder reactions serve as a stereoselective method for creating complex annulated pyridine rings. nih.gov This strategy allows for the efficient synthesis of diverse and complex heterocyclic molecules from simple starting materials. nih.gov N-Bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamide is another effective method that proceeds under mild conditions to yield fused indolines, which can be precursors to the aromatic pyrido[2,3-b]indole system. rsc.org

Regioselective Introduction of Fluorine at the C-6 Position

Introducing a fluorine atom at the C-6 position of the pyrido[2,3-b]indole skeleton requires high regioselectivity to avoid the formation of unwanted isomers. The electronic properties of the α-carboline nucleus dictate the positions most susceptible to electrophilic or nucleophilic attack. Fluorine is typically introduced via electrophilic fluorination of a suitable precursor.

The synthesis of a suitable precursor is the first step. This often involves preparing the 9H-pyrido[2,3-b]indole core, which is then subjected to fluorination. Alternatively, a fluorinated starting material, such as a fluorinated aniline, can be used to build the indole ring, thereby incorporating the fluorine atom from the beginning of the synthetic sequence.

A variety of electrophilic fluorinating reagents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) being among the most common and effective for heterocyclic systems. mdpi.com Selectfluor® is widely used for the fluorination of indoles and other electron-rich aromatic rings. mdpi.comorganic-chemistry.org The choice of reagent and reaction conditions, including the solvent system, is critical for achieving the desired regioselectivity and yield. organic-chemistry.org

Electrophilic aromatic substitution is the most common mechanism for introducing fluorine directly onto the pyrido[2,3-b]indole ring system. The electron-rich indole portion of the molecule is more susceptible to electrophilic attack than the pyridine ring. The precise position of fluorination on the benzene ring of the indole moiety (positions 5, 6, 7, or 8) is governed by the directing effects of the fused rings and any existing substituents.

The electrophilic fluorination of aromatic heterocycles, including indoles and quinolines, has been studied, often using Selectfluor®. mdpi.com For example, the treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture can lead to 3-fluorooxindoles, indicating the reactivity of the indole nucleus towards electrophilic fluorine. organic-chemistry.org For the 9H-pyrido[2,3-b]indole scaffold, achieving selectivity for the C-6 position requires careful optimization of the reaction conditions. The reaction likely proceeds through the formation of a sigma complex, where the fluorine electrophile attacks the electron-rich C-6 position, followed by the loss of a proton to restore aromaticity.

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameChemical NameAbbreviationTypical ApplicationReference
Selectfluor®1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)F-TEDA-BF4Fluorination of electron-rich aromatics and enolates mdpi.comorganic-chemistry.org
N-FluorobenzenesulfonimideN-FluorobenzenesulfonimideNFSIElectrophilic fluorination of various substrates mdpi.com

Advanced Synthetic Strategies for Complex 6-Fluoro-9H-pyrido[2,3-b]indole Derivatives

Modern synthetic chemistry has provided more sophisticated methods for constructing complex molecules. For this compound derivatives, these strategies often allow for the rapid assembly of the core structure with appended functional groups, which can be crucial for tuning the molecule's properties.

One such advanced method is the "1,2,4-triazine" methodology. researchgate.netnih.gov This strategy has been used to design and synthesize a series of novel 9H-pyrido[2,3-b]indole-based fluorophores. researchgate.netnih.gov This approach typically involves a domino reaction sequence, such as a nucleophilic substitution of hydrogen (SNH) followed by a Diels-Alder/retro-Diels-Alder reaction, which efficiently builds the substituted pyridine ring onto the indole framework. researchgate.net This method is particularly powerful for creating push-pull fluorophores and molecular probes. nih.gov

Domino and multicomponent reactions represent another frontier. For example, a copper(II)-catalyzed domino coupling/cyclization process allows for the straightforward assembly of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids, which could be adapted for carboline synthesis. organic-chemistry.org Similarly, three-component, one-pot syntheses have been developed for creating pyrido[2,3-d]pyrimidine (B1209978) indole derivatives, highlighting the efficiency of multicomponent strategies in generating molecular complexity from simple starting materials. sci-hub.se These advanced strategies offer significant advantages in terms of step economy and the ability to generate diverse libraries of complex molecules for various applications.

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino (or cascade) sequences offer significant advantages in synthetic chemistry, including high atom economy, reduced reaction times, and the ability to construct complex molecules in a single step.

One prominent domino strategy for the synthesis of the 9H-pyrido[2,3-b]indole core involves the use of 1,2,4-triazines. nih.govresearchgate.net This methodology, often referred to as the "1,2,4-triazine" method, typically involves a sequence of reactions such as a direct C-H functionalization (SNH-reaction) followed by a Diels-Alder and retro-Diels-Alder domino sequence. researchgate.net This approach allows for the efficient assembly of the carboline scaffold from relatively simple precursors. While not explicitly detailed for the 6-fluoro analog, the versatility of this method suggests its applicability by selecting appropriately substituted starting materials, such as an indole derivative derived from 4-fluoroaniline.

Another powerful, though more classical, domino reaction is the Graebe-Ullmann synthesis. This method involves the diazotization of a 2-amino-2'-pyridyl-phenylamine intermediate to form a 1-(pyridin-2-yl)benzotriazole. researchgate.net Subsequent thermal or microwave-assisted decomposition of the triazole results in the extrusion of nitrogen gas and the formation of a diradical intermediate that cyclizes to afford the 9H-pyrido[2,3-b]indole core. researchgate.netresearchgate.net The application of this method to a fluorinated precursor, such as 2-amino-5-fluoro-2'-pyridyl-phenylamine, would directly yield the this compound target.

Reaction TypeKey IntermediatesAdvantages
1,2,4-Triazine Domino Diels-Alder adductHigh efficiency, convergent synthesis
Graebe-Ullmann Reaction 1-(Pyridin-2-yl)benzotriazoleUtilizes classical reaction, suitable for specific precursors
General MCR Varies (e.g., iminium ions)High atom economy, rapid library generation

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are employed both in the construction of the pyridoindole skeleton and in its subsequent functionalization.

A common strategy for building the α-carboline framework involves a sequence of transition metal-catalyzed reactions. For instance, a Negishi cross-coupling reaction between a zincated fluoropyridine and a 2-haloaniline can form the key 2-aminobiaryl intermediate. semanticscholar.org This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the final ring and form the pyrido[2,3-b]indole system. semanticscholar.org This sequence is highly adaptable for producing substituted analogs.

Similarly, the Suzuki-Miyaura coupling is widely used. This can involve coupling a pyridineboronic acid with a halo-indole or, more commonly, coupling a halo-aminopyridine with an aniline-boronic acid. The resulting biaryl amine can then be cyclized. For the synthesis of this compound, a key step could be the Suzuki coupling of a suitable boronic acid derivative of 4-fluoroaniline with a 2-amino-3-halopyridine.

Once the this compound core is formed, direct C-H functionalization offers an efficient route to introduce further complexity without the need for pre-functionalized substrates. bohrium.comrsc.org Palladium, rhodium, and ruthenium catalysts are commonly used to activate specific C-H bonds on the indole or pyridine portion of the molecule, allowing for arylation, alkenylation, or acylation. rsc.orgresearchgate.net

Coupling ReactionCatalyst/Ligand System (Example)Bond FormedApplication
Negishi Coupling Pd-XPhos G3C-CBiaryl precursor synthesis semanticscholar.org
Suzuki-Miyaura Coupling Pd(PPh3)4 / K2CO3C-CBiaryl precursor synthesis; N-9 arylation nih.gov
Buchwald-Hartwig Amination Pd2(dba)3 / BINAPC-NIntramolecular cyclization
Direct C-H Arylation Pd(OAc)2C-CPost-synthesis functionalization rsc.org

Chemoenzymatic and Biocatalytic Approaches to Pyridoindole Synthesis

The application of chemoenzymatic and biocatalytic methods for the synthesis of complex heterocyclic molecules is a rapidly growing field, prized for its high selectivity and environmentally benign reaction conditions. While direct enzymatic synthesis of this compound has not been extensively reported, existing research provides a clear roadmap for potential biocatalytic routes.

A plausible strategy involves the enzymatic synthesis of a key fluorinated precursor, which is then cyclized using either chemical or enzymatic methods. For example, tryptophan synthase and its engineered variants are capable of producing a wide range of tryptophan derivatives. nih.gov An engineered tryptophan synthase could potentially accept 4-fluoroindole as a substrate to produce 6-fluorotryptophan.

This fluorinated amino acid could then serve as a substrate for a Pictet-Spenglerase enzyme. These enzymes catalyze the Pictet-Spengler reaction, a key transformation in the biosynthesis of β-carbolines and related alkaloids, which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by ring closure. researchgate.net The adaptation of such an enzyme for the synthesis of α-carbolines from a tryptophan-derived precursor represents a promising future direction.

Research has demonstrated that some enzymatic systems can successfully process fluorinated indole substrates. In one study, a multi-enzyme system was used to produce carbazole derivatives, and it was found that 4-fluoro-indole could be successfully incorporated into the final carbazole framework. mdpi.com This tolerance for fluorinated substrates is a critical finding, suggesting that enzymes like tryptophan synthase or Pictet-Spenglerases could likely be engineered or adapted to synthesize the 6-fluoro-α-carboline scaffold.

Design and Synthesis of N-9 Substituted Analogs of this compound

Modification at the N-9 position of the pyridoindole core is a common strategy for modulating the molecule's physicochemical and biological properties. A variety of synthetic methods are available for the N-alkylation and N-arylation of the this compound scaffold.

Standard N-alkylation can be readily achieved by deprotonating the N-9 position with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). nih.gov This straightforward approach allows for the introduction of a wide range of alkyl and benzyl groups.

For the synthesis of N-9 aryl analogs, transition metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination and the Suzuki-Miyaura N-arylation coupling are particularly effective. In a typical Suzuki N-arylation, the this compound is coupled with an arylboronic acid in the presence of a palladium or copper catalyst and a suitable base. This reaction provides access to a diverse library of N-9 aryl-substituted analogs.

Substitution TypeReagents and ConditionsExample Substituent
N-Alkylation NaH, Alkyl Halide, in DMF/THFMethyl, Ethyl, Benzyl nih.gov
N-Benzylation K2CO3, Benzyl Bromide, in Acetonitrile3,5-Dimethoxybenzyl nih.gov
N-Arylation (Suzuki) Arylboronic Acid, Pd or Cu catalyst, BasePhenyl, Substituted Phenyls
N-Arylation (Buchwald-Hartwig) Aryl Halide, Pd catalyst, Ligand, BaseTolyl, Anisyl

Structure Activity Relationship Sar Investigations of 6 Fluoro 9h Pyrido 2,3 B Indole Derivatives

Mechanistic Contributions of the C-6 Fluorine Atom to Target Interaction and Binding Affinity

The fluorine atom at the C-6 position of the 9H-pyrido[2,3-b]indole scaffold plays a crucial role in modulating the molecule's interaction with biological targets. Its high electronegativity and ability to form hydrogen bonds can enhance binding affinity. The introduction of fluorine can alter the electronic properties of the aromatic system, which may lead to more favorable π-π stacking interactions with aromatic residues, such as phenylalanine, within the binding site of a target protein. researchgate.net

In the context of developing dual inhibitors for bacterial DNA gyrase and topoisomerase IV, the substitution of a C-H group with a C-F group at the 6-position of the pyrido[2,3-b]indole core was a key modification. This substitution, along with other structural changes, contributed to a significant improvement in activity against Gram-negative pathogens. Specifically, the 6-fluoro substitution was part of a strategy to fine-tune the physicochemical properties of the lead compounds, resulting in a balanced profile of potent antibacterial activity, high aqueous solubility, and desirable pharmacokinetic features. nih.gov

Furthermore, research on pyrido[4,3-d]pyrimidines has shown that the introduction of a fluorine atom at the para position of substituents on the pyrimidine (B1678525) ring can lead to significant herbicidal activity. researchgate.net While this is a different scaffold, it highlights the general principle that fluorine substitution can have a profound and sometimes predictable impact on biological activity.

The strategic placement of fluorine can also influence the conformational preferences of the molecule, which can be critical for optimal binding to a target. mdpi.combeilstein-journals.org The unique properties of the C-F bond, including its strength and the small size of the fluorine atom, contribute to these effects.

Positional and Substituent Effects on the Pyrido[2,3-b]indole Scaffold

The N-9 position of the pyrido[2,3-b]indole scaffold is a critical point for substitution, and modifications at this position have been shown to significantly impact biological activity. For instance, in a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives evaluated as anti-leishmanial agents, the presence of the N-9 methyl group was a common feature among the active compounds. nih.gov

Research into novel pyrido[1,2-c]pyrimidine (B1258497) derivatives also highlights the importance of the substituent on the nitrogen atom. nih.gov While not a direct modification of the N-9 position of the pyrido[2,3-b]indole core, this work on related heterocyclic systems demonstrates that the nature of the group attached to a ring nitrogen can dramatically influence receptor binding affinity and functional activity. nih.gov

In the development of STAT3 inhibitors based on a tricyclic pyridazinone scaffold, modifications to the nitrogen substituent were part of the SAR studies that ultimately identified the most potent compound. rsc.org This underscores the general importance of exploring substitutions on nitrogen atoms within heterocyclic frameworks to optimize biological activity.

Modifications to both the pyridine (B92270) ring and the indole (B1671886) moiety of the pyrido[2,3-b]indole scaffold are key strategies in SAR studies. In the pursuit of Gram-negative antibacterial agents, systematic modifications around the pyrido[2,3-b]indole core were undertaken. nih.gov This included alterations to the carboxamide at the 2-position, which ultimately led to the identification of compounds with potent dual-targeting activity against DNA gyrase and topoisomerase IV. nih.gov

The synthesis of various pyrido[1,2-a]-1H-indole derivatives through gold-catalyzed cycloisomerization has also demonstrated the importance of substitution patterns on the indole ring for achieving specific structural and stereochemical outcomes. rsc.org

Furthermore, studies on related indole-containing compounds have shown that substitutions on the indole ring can significantly affect biological activity. For example, in a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, substitutions on the indole ring were crucial for achieving high affinity and selectivity for the 5-HT(2C) receptor. researchgate.net

The following table summarizes the effects of various substitutions on the biological activity of pyrido[2,3-b]indole and related heterocyclic derivatives.

ScaffoldSubstitution PositionSubstituentBiological ActivityReference
Pyrido[2,3-b]indoleC-6FluorineEnhanced Gram-negative antibacterial activity nih.gov
Pyrido[3,4-b]indoleN-9MethylCommon feature in active anti-leishmanial agents nih.gov
Pyrido[2,3-b]indoleC-2Carboxamide derivativesPotent dual-targeting antibacterial activity nih.gov
1H-indole-3-carboxylic acidIndole ringVariousHigh affinity and selectivity for 5-HT(2C) receptor researchgate.net

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of pyrido[2,3-b]indole derivatives. The three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target.

In the development of STAT3 inhibitors, the enantiomeric separation of a racemic benzocinnolinone derivative revealed that the (S)-enantiomer was twice as potent as the (R)-enantiomer. rsc.org This highlights the importance of stereochemistry in determining the inhibitory activity of these compounds. The absolute configuration of the stereoisomers was confirmed through theoretical and crystallographic studies. rsc.org

The asymmetric synthesis of pyrido[1,2-a]-1H-indole derivatives has also been achieved with excellent enantioselectivity, demonstrating the ability to control the stereochemistry of these complex heterocyclic systems. rsc.org This control is crucial for developing compounds with specific biological activities, as different enantiomers can have vastly different pharmacological profiles.

Furthermore, research on 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives has shown that the relative configuration at the 4a and 9b positions influences the potency of their central nervous system activities. nih.gov This again underscores the critical role of stereochemistry in the SAR of these compounds.

Identification of Key Pharmacophoric Elements within 6-Fluoro-9H-pyrido[2,3-b]indole Chemotypes

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound chemotypes, several key pharmacophoric elements have been identified through extensive SAR studies.

The fused pyridine-indole scaffold forms the core of the pharmacophore, providing a rigid framework for the presentation of other functional groups. The nitrogen atom in the pyridine ring and the indole NH group can act as hydrogen bond donors or acceptors, which are crucial for target recognition.

Substitutions at the N-9 position of the indole ring and at various positions on the pyridine ring are also critical pharmacophoric features. nih.govnih.gov The nature and position of these substituents can fine-tune the molecule's properties, such as solubility, lipophilicity, and target selectivity.

In the context of dual DNA gyrase and topoisomerase IV inhibitors, the 2-carboxamide (B11827560) group on the pyrido[2,3-b]indole scaffold was identified as a crucial element for potent antibacterial activity. nih.gov

The following table summarizes the key pharmacophoric elements of this compound chemotypes and their contributions to biological activity.

Pharmacophoric ElementContribution to Biological ActivityReference
Fused Pyridine-Indole ScaffoldRigid core for presenting functional groups; hydrogen bonding capabilities
C-6 Fluorine AtomEnhanced binding affinity; modulation of electronic properties; hydrogen bonding nih.gov
N-9 SubstituentModulation of biological activity and physicochemical properties nih.gov
C-2 Carboxamide GroupEssential for potent antibacterial activity against DNA gyrase and topoisomerase IV nih.gov

Mechanistic Biological Investigations of 6 Fluoro 9h Pyrido 2,3 B Indole and Its Analogs

Elucidation of Molecular Target Interactions

The biological activity of 6-fluoro-9H-pyrido[2,3-b]indole and its analogs stems from their interactions with various molecular targets, including enzymes, receptors, and ion channels. The fluorine atom can enhance the compound's ability to form hydrogen bonds and interact with these biological macromolecules, thereby modulating their activity.

Derivatives of the pyrido[2,3-b]indole and related pyridoindole scaffolds have demonstrated notable enzyme-inhibiting activities, particularly against kinases involved in cancer progression.

PIM-1 Kinase: A series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their PIM-1 kinase inhibitory activity. Compounds 4 and 10 from this series showed potent inhibition with IC₅₀ values of 11.4 nM and 17.2 nM, respectively, comparable to the known kinase inhibitor staurosporine (B1682477) (IC₅₀ = 16.7 nM). rsc.org

RET and TRK Kinases: In an effort to develop new kinase inhibitors, 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of both RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) kinases. nih.gov These kinases are implicated in the signaling pathways of various cancers. nih.gov The discovery of a novel pyrimido-indole scaffold for dual RET/TRK inhibition expands the repertoire of molecules available for targeting these kinases. nih.gov

MDM2: Computational modeling studies have suggested that the pyrido[3,4-b]indole class of compounds can bind to MDM2, a key negative regulator of the p53 tumor suppressor. nih.govresearchgate.net This interaction presents a promising avenue for cancer therapy. nih.govresearchgate.net Docking studies with a 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole derivative indicated a hydrogen bond interaction with Tyr106 and hydrophobic interactions with several residues within the MDM2 binding pocket. nih.govnih.gov

Analogs of this compound have been investigated for their ability to bind to and modulate the activity of various receptors, particularly those involved in neurotransmission.

Serotonin (B10506) Receptors (5-HT): A series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives featuring a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety were synthesized and evaluated for their affinity to serotonin receptors. mdpi.com These compounds generally displayed very high binding affinities for the 5-HT₁ₐ receptor. mdpi.com Specifically, compounds 6a and 7g exhibited high affinity for both the 5-HT₁ₐ receptor and the serotonin transporter (SERT), while also showing high affinities for 5-HT₇ receptors. mdpi.com All tested compounds, including 6a , 7g , 6d , and 7i , demonstrated very high affinities for D₂ and 5-HT₂ₐ receptors. mdpi.com Serotonin receptors are G-protein-coupled receptors (except for 5-HT₃) that are crucial for a wide range of physiological and neurological processes. nih.gov

NMDA Receptors: While direct binding studies for this compound on NMDA receptors are not extensively detailed in the provided results, the importance of these receptors in neuronal plasticity and respiratory control is well-established. nih.gov The NMDA receptor antagonist MK-801 has been shown to affect respiratory long-term facilitation, highlighting the role of this receptor in neuronal signaling pathways that could potentially be modulated by pyridoindole structures. nih.gov

Table 1: Receptor Binding Affinities of Selected Pyrido[1,2-c]pyrimidine (B1258497) Derivatives

Compound5-HT₁ₐ Receptor AffinitySERT Affinity5-HT₂ₐ Receptor AffinityD₂ Receptor Affinity5-HT₇ Receptor Affinity
6aVery HighHighVery HighVery HighHigh
7gVery HighHighVery HighVery HighHigh
6dVery HighPoorVery HighVery HighModerate
7iVery HighPoorVery HighVery HighModerate

The modulation of ion channel activity is another important mechanism of action for pyridoindole derivatives.

CFTR Potentiation: Research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. nih.gov CFTR is a chloride ion channel, and mutations in this channel lead to cystic fibrosis. nih.gov In-depth structure-activity relationship studies led to the discovery of an enantiomerically pure compound, 39 , which effectively rescued the gating defects of F508del- and G551D-CFTR mutants. nih.gov This demonstrates the potential of this chemical class to address the underlying molecular defects in cystic fibrosis. nih.gov

Cellular Pathway Interventions (in vitro studies)

In vitro studies using various cancer cell lines have revealed that this compound and its analogs can intervene in critical cellular pathways, leading to cell cycle arrest and apoptosis.

A common mechanistic feature of many pyridoindole derivatives is their ability to induce cell cycle arrest, particularly at the G2/M checkpoint.

A novel synthetic compound, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) , was found to induce growth inhibition and G2/M arrest in COLO 205 human colon cancer cells. spandidos-publications.com This arrest was associated with the accumulation of cyclin B1 and BubR1 proteins, key components of the mitotic spindle checkpoint. spandidos-publications.com

A series of novel pyrido[3,4-b]indoles also demonstrated a strongly selective G2/M cell cycle phase arrest in various human cancer cell lines. nih.govnih.gov

Similarly, certain 2,3-arylpyridylindole derivatives were shown to arrest the cell cycle at the G2/M phase at higher concentrations (2.0 μM) in A549 human lung cancer cells. nih.gov This effect was linked to the inhibition of tubulin polymerization and modulation of Akt signaling. nih.gov

Table 2: Effect of Pyridoindole Analogs on Cell Cycle Progression

Compound/Analog ClassCell LineObserved EffectAssociated Molecular Changes
6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6)COLO 205 (Colon Cancer)G2/M ArrestAccumulation of cyclin B1 and BubR1 spandidos-publications.com
Pyrido[3,4-b]indolesVarious Cancer LinesG2/M ArrestNot specified in detail nih.govnih.gov
2,3-ArylpyridylindolesA549 (Lung Cancer)G2/M Arrest (at 2.0 μM)Inhibition of tubulin polymerization, Akt signaling modulation nih.gov

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of these compounds.

The compound HAC-Y6 was shown to induce apoptosis in COLO 205 cells, which was confirmed by a decrease in the mitochondrial membrane potential. spandidos-publications.com The apoptotic process was found to be mediated by the mitochondrial pathway, involving the activation of caspase-9 and caspase-3, and the release of pro-apoptotic factors like cytochrome c, Endo G, and AIF from the mitochondria. spandidos-publications.com

Another analog, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) , was demonstrated to induce apoptosis in rat splenocytes through the activation of caspase-9 and caspase-3-like proteases, also indicating a mitochondrial-mediated pathway. nih.gov

In a study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, the most potent derivatives, 5f and 5g , were found to be excellent activators of caspase-3 in the Panc-1 pancreatic cancer cell line. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic cascade. nih.gov

Furthermore, certain 2,3-arylpyridylindole derivatives were found to induce apoptosis by decreasing the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 through the inhibition of STAT3 and Akt signaling pathways. nih.gov

Effects on Microtubule Assembly and Dynamics

Research into the analogs of this compound has revealed significant effects on microtubule assembly, a critical process in cell division, maintenance of cell structure, and intracellular transport.

A notable analog, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) , has been identified as a potent inhibitor of microtubule polymerization. spandidos-publications.com In a study involving human colon adenocarcinoma cells (COLO 205), treatment with HAC-Y6 led to the depolymerization of microtubules, resulting in short microtubule fragments dispersed throughout the cytoplasm. spandidos-publications.com This effect was observed to be similar to that induced by colchicine (B1669291), a well-known microtubule-destabilizing agent. spandidos-publications.com The study determined the half-maximal inhibitory concentration (IC50) of HAC-Y6 for inducing growth inhibition, G2/M arrest, and apoptosis in COLO 205 cells to be 0.52 ± 0.035 µM. spandidos-publications.comnih.gov An immunostaining assay confirmed that HAC-Y6 treatment resulted in the depolymerization of the microtubule network. spandidos-publications.comnih.gov

Furthermore, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed and evaluated as tubulin polymerization inhibitors. nih.gov The most potent compound in this series, 7k , which features a 3,4,5-trimethoxyphenyl group, demonstrated significant anti-proliferative activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. nih.gov Mechanistic studies confirmed that compound 7k inhibits tubulin polymerization, disrupts the cellular microtubule network, arrests the cell cycle at the G2/M phase, and induces apoptosis. nih.gov Molecular docking studies suggest that this class of compounds may exert their effects by binding to the colchicine binding site on tubulin. nih.gov

Table 1: Effects of this compound Analogs on Microtubule Assembly

CompoundCell LineObserved EffectIC50 (µM)Reference
6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) COLO 205Microtubule depolymerization0.52 ± 0.035 spandidos-publications.comnih.gov
Compound 7k (a 9-aryl-5H-pyrido[4,3-b]indole derivative) HeLaInhibition of tubulin polymerization8.7 ± 1.3 nih.gov

Interactions with Nucleic Acids and Proteins

The interaction of pyrido[2,3-b]indole derivatives with macromolecules such as DNA and proteins is a key area of investigation to understand their biological activities.

Studies on 9H-pyrido[2,3-b]indole-based fluorescent probes have provided evidence of their interaction with DNA. Specifically, fluorescence and UV-vis absorption spectroscopy studies of a particular probe, probe 4b , in the presence of calf thymus DNA (ctDNA) revealed a static quenching mechanism. nih.govnih.gov This indicates the formation of a complex between the probe and ctDNA, with the binding mode identified as groove binding. nih.govnih.gov The binding constant (Ka) for this interaction was determined, although the specific value is not provided in the available abstracts. nih.govnih.gov

In addition to groove binding, another mode of interaction has been observed for a different analog. Research on 2-Amino-9H-pyrido[2,3-b]indole (AαC) , a compound found in tobacco smoke, has shown that it can form covalent adducts with DNA. nih.govnih.govresearchgate.nettcichemicals.comsigmaaldrich.com Specifically, the major DNA adducts of AαC have been identified as deoxyguanosine-C8 adducts. nih.gov This covalent modification of DNA is a form of DNA damage that can lead to mutations and potentially cancer if not repaired. nih.govresearchgate.netsigmaaldrich.com The formation of these adducts has been observed in various tissues in mice, including the liver, gastrointestinal tract, and bladder. nih.govnih.gov

Table 2: DNA Binding Characteristics of 9H-Pyrido[2,3-b]indole Analogs

CompoundDNA Interaction ModeTargetMethod of DetectionReference
Probe 4b Groove BindingCalf Thymus DNAFluorescence and UV-vis absorption spectroscopy nih.govnih.gov
2-Amino-9H-pyrido[2,3-b]indole (AαC) Covalent Adduct Formation (dG-C8)Deoxyguanosine in DNALiquid chromatography/mass spectrometry nih.govnih.gov

Protein Interaction Profiles and Conformational Changes

Currently, there is a notable lack of publicly available research data specifically detailing the protein interaction profiles and any subsequent conformational changes induced by this compound or its close analogs. While the disruption of microtubule assembly by some analogs implies an interaction with tubulin, detailed studies characterizing the binding affinity, specific binding sites, and any conformational changes in the tubulin protein upon binding are not extensively reported in the available literature. Similarly, beyond the interaction with DNA-related enzymes through adduct formation, broader protein interaction profiles remain an area for future investigation.

Computational and Theoretical Chemistry Studies on 6 Fluoro 9h Pyrido 2,3 B Indole

Molecular Docking and Ligand-Target Complex Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-fluoro-9H-pyrido[2,3-b]indole, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Researchers simulate the docking of the this compound scaffold into the active sites of various proteins, such as kinases or DNA gyrase. researchgate.net The primary goal is to determine the most energetically favorable binding mode. The analysis of the resulting ligand-target complex focuses on identifying key intermolecular interactions, including:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and indole (B1671886) rings, as well as the fluorine atom, can act as hydrogen bond acceptors, while the N-H group of the indole is a hydrogen bond donor. These interactions with amino acid residues like serine, threonine, or lysine are critical for anchoring the ligand in the binding pocket.

π-π Stacking: The planar aromatic structure of the pyrido[2,3-b]indole core facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The binding affinity is quantified by a scoring function, which estimates the free energy of binding (expressed in kcal/mol). A lower binding energy score indicates a more stable and potentially more potent interaction. nanobioletters.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Binding Mode Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
1 -8.5 LYS-88, GLU-105 Hydrogen Bond
1 -8.5 PHE-152 π-π Stacking
2 -7.9 LEU-35, VAL-43 Hydrophobic
3 -7.2 ASP-161 Hydrogen Bond

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov These simulations are crucial for assessing the stability of the docked conformation and exploring the conformational landscape of the ligand within the binding site. nih.govnih.gov

Starting from the best-docked pose, an MD simulation is run for a duration typically ranging from nanoseconds to microseconds. The trajectory of the atoms is calculated by solving Newton's equations of motion, providing insights into the flexibility and stability of the system. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein that interact with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the target is monitored throughout the simulation to confirm the stability of these key interactions. mdpi.com

Table 2: Key Metrics in Molecular Dynamics Simulations and Their Significance

Metric Description Indication of Stability
RMSD Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A low and converged RMSD value over the simulation time.
RMSF Measures the deviation of each particle (e.g., protein residue) from its reference position over time. Low fluctuations for residues in the binding site indicate stable interactions.
Radius of Gyration The root mean square distance of the object's parts from its center of gravity. A stable Rg value indicates the complex maintains its compactness.
Hydrogen Bonds The number and occupancy of hydrogen bonds between the ligand and target. High occupancy of key hydrogen bonds throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. japsonline.commdpi.com For the this compound scaffold, QSAR studies are employed to predict the activity of novel derivatives and to guide the design of more potent analogues. nih.gov

The process involves several steps:

Data Set Preparation: A training set of pyrido[2,3-b]indole analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule in the set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (cross-validation) and external test sets of compounds. nih.gov

Commonly used descriptors in QSAR studies for heterocyclic compounds include molecular weight, logP (lipophilicity), molar refractivity, topological polar surface area (TPSA), and quantum chemical descriptors like HOMO/LUMO energies. 2D and 3D-QSAR models can provide insights into how specific structural features, such as the position of the fluorine atom or substitutions on the rings, influence biological activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Type Examples Information Provided
Electronic HOMO/LUMO energies, Dipole Moment Electronic distribution, reactivity
Steric Molecular Volume, Surface Area Size and shape of the molecule
Hydrophobic LogP, Water Solubility Lipophilicity and partitioning behavior
Topological Connectivity Indices, Wiener Index Atomic connectivity and branching
Constitutional Molecular Weight, Atom Counts Basic composition of the molecule

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of this compound. researchgate.net These calculations provide a detailed picture of electron distribution and orbital energies, which are fundamental to the molecule's reactivity and photophysical behavior. chemrxiv.org

In the ground state, DFT calculations are used to determine several key electronic properties:

Molecular Geometry: Optimization of the molecule's geometry to find its most stable (lowest energy) conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitability. acs.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Time-Dependent DFT (TD-DFT) is used to study the molecule's behavior upon electronic excitation, which is critical for applications in fluorescence and materials science. mdpi.com Theoretical studies on related 9H-pyrido[2,3-b]indole derivatives have shown that these molecules can exhibit a phenomenon known as Intramolecular Charge Transfer (ICT) in the excited state. researchgate.netnih.gov

Upon absorption of light, an electron is promoted from the ground state to an excited state. In molecules with electron-donating and electron-accepting moieties, this can lead to a significant redistribution of electron density, creating a highly polar excited state with a large dipole moment. researchgate.netnih.govnih.gov For certain pyrido[2,3-b]indoles, this process results in a planarized intramolecular charge-transfer (PLICT) state. researchgate.netnih.gov This charge transfer character is fundamental to the molecule's photophysical properties, such as its fluorescence emission wavelength and quantum yield, and how these properties are affected by solvent polarity (solvatochromism). researchgate.netnih.gov

Table 4: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Method Significance
Optimized Geometry DFT Provides the most stable 3D structure of the molecule.
HOMO Energy DFT Relates to the ionization potential and electron-donating ability.
LUMO Energy DFT Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap DFT Indicates chemical reactivity and kinetic stability.
MEP Map DFT Predicts sites for electrophilic and nucleophilic attack.
Excitation Energies TD-DFT Correlates with UV-Vis absorption spectra.
Oscillator Strength TD-DFT Predicts the intensity of electronic transitions (absorption).
Excited State Dipole Moment TD-DFT Indicates the degree of charge separation and ICT character. acs.org

In Silico ADMET Prediction and Pharmacokinetic Profile Analysis

For any compound being considered for therapeutic use, understanding its pharmacokinetic profile is essential. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide early predictions of a molecule's drug-likeness. researchgate.net These computational tools use the structure of this compound to estimate various pharmacokinetic parameters. japsonline.comresearchgate.net

Key predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) predict how well the compound is absorbed into the bloodstream.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration indicate how the compound will be distributed throughout the body. japsonline.com

Metabolism: Models can predict the likelihood of metabolism by cytochrome P450 (CYP) enzymes, which is a major route of drug clearance.

Excretion: Properties like aqueous solubility are calculated to infer the likely route of elimination.

Toxicity: Computational models can flag potential liabilities such as hepatotoxicity or carcinogenicity based on structural alerts. japsonline.com

These predictions help prioritize compounds for further development and identify potential liabilities that may need to be addressed through chemical modification. nih.gov

Table 5: Representative In Silico ADMET Predictions for this compound

ADMET Parameter Predicted Value/Level Interpretation
Aqueous Solubility Moderately Soluble Favorable for absorption and distribution.
Human Intestinal Absorption High Likely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Penetration Moderate May have potential for CNS activity.
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions via this pathway.
Plasma Protein Binding High May have a longer duration of action but lower free concentration.
Hepatotoxicity Low Probability Reduced risk of liver damage.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Probes Based on 6 Fluoro 9h Pyrido 2,3 B Indole

Photophysical Characterization (e.g., Fluorescence Spectroscopy, UV-Vis Absorption, Quantum Yield, Solvatochromism)

The photophysical properties of the 9H-pyrido[2,3-b]indole skeleton are highly sensitive to its substitution pattern and environment. The introduction of a fluorine atom at the C-6 position is expected to modulate the electronic properties of the conjugated system, influencing its absorption and emission characteristics.

Fluorescence and UV-Vis Absorption: The parent compound, 9H-pyrido[2,3-b]indole, and its derivatives typically exhibit absorption maxima in the UV region, corresponding to π-π* transitions within the aromatic system. kpfu.ru Fluorescence emission occurs at longer wavelengths, with the energy gap between the lowest excited singlet state and the ground state being influenced by both the solvent and the nature of substituents. kpfu.ru For instance, studies on various 9H-pyrido[2,3-b]indole-based fluorophores show that their absorption and emission spectra are dependent on the electronic nature of the substituents. nih.gov

Quantum Yield: The fluorescence quantum yield (ΦY), a measure of the efficiency of the fluorescence process, is significantly affected by the molecular structure and the surrounding solvent polarity. For some push-pull derivatives of 9H-pyrido[2,3-b]indole, the quantum yield has been observed to increase with growing solvent polarity, which is attributed to the formation of a planarized intramolecular charge-transfer (PLICT) state. nih.govmdpi.com This suggests that the electronic interplay between the donor and acceptor parts of the molecule, as well as their interaction with the solvent, governs the de-excitation pathway.

Interactive Table 1: Photophysical Data for Representative 9H-Pyrido[2,3-b]indole Derivatives in Toluene

Compoundλabs (nm)λem (nm)Stokes Shift (nm)
4a 35840042
4b 35840042
4c 36240240
4d 37041242
4e 36840840
8a 430580150
8b 432610178
Data sourced from a study on new 9H-pyrido[2,3-b]indole-based fluorophores and probes. Compounds are derivatives of the core structure and serve as illustrative examples. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 6-fluoro-9H-pyrido[2,3-b]indole. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.

¹H and ¹³C NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons. The chemical shifts and coupling patterns are characteristic of the fused pyridine (B92270) and indole (B1671886) ring systems. mdpi.com The fluorine atom at C-6 will primarily influence the signals of the adjacent protons at C-5 and C-7 through spin-spin coupling. The signal for H-5 would likely appear as a doublet of doublets due to coupling with H-4 (ortho coupling) and the fluorine at C-6 (meta coupling). Similarly, the H-7 signal would be split by H-8 and the fluorine atom. In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings will resonate in the typical downfield region (110-150 ppm). mdpi.com The C-6 signal will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds.

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a direct probe of the fluorine's local environment. The ¹⁹F chemical shift for this compound is expected to fall within the typical range for aryl fluorides. alfa-chemistry.com The signal will be split by coupling to neighboring protons (H-5 and H-7), providing further structural confirmation. huji.ac.il Advanced 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, can be used to correlate the proton, carbon, and fluorine signals, allowing for complete and unambiguous assignment of the entire molecular structure. nih.govresearchgate.net

Interactive Table 2: Representative NMR Data for a Related Pyrimido[4,5-b]indole Derivative

NucleusChemical Shift (δ, ppm)
¹H NMR 12.81 (s, 1H), 9.57 (s, 1H), 8.51 (d, J = 7.1 Hz, 2H), 8.20 (d, J = 7.7 Hz, 1H), 7.61–7.50 (m, 4H), 7.31 (t, J = 7.8 Hz, 1H)
¹³C NMR 160.9, 156.9, 150.4, 138.5, 136.7, 130.9, 129.1, 128.3, 127.4, 122.5, 121.6, 120.8, 116.8, 112.9
Data for 7-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole, shown to illustrate typical chemical shift ranges for this class of heterocyclic systems. mdpi.com

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique is crucial for determining precise bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties and its potential interactions with biological targets.

Interactive Table 3: Crystallographic Data for a Representative 6-Fluoroindole (B127801) Derivative

ParameterValue
Compound 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one
Formula C₁₇H₁₂FN₃O
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.7608(7)
b (Å) 7.2802(4)
c (Å) 24.4842(13)
V (ų) 2631.1(2)
Z 8
Data from the crystal structure of a compound containing the 6-fluoroindole moiety, providing insight into the solid-state structure of this key fragment. researchgate.net

Mass Spectrometry for Metabolite Identification and Reaction Pathway Analysis (preclinical context)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for studying the metabolic fate of compounds in a preclinical setting. nih.govresearchgate.net It enables the identification of metabolites and helps to elucidate the reaction pathways involved in a compound's biotransformation.

For this compound, preclinical analysis would involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by LC-MS. mdpi.com The high-resolution mass spectrometer can determine the exact mass of the parent compound and any metabolites formed, allowing for the prediction of their elemental composition. researchgate.net

Based on studies of related β-carboline alkaloids like harmine (B1663883) and harmaline, the primary metabolic pathways are expected to include oxidation (hydroxylation) at various positions on the aromatic rings and subsequent conjugation with glucuronic acid or sulfate. nih.govwestminster.ac.uk The introduction of a fluorine atom at the C-6 position is a common strategy in medicinal chemistry to block a potential site of metabolism. nih.gov Therefore, it is anticipated that metabolism at the C-6 position of this compound would be hindered. Instead, metabolic attack would likely occur at other positions on the carboline ring system. Tandem mass spectrometry (MS/MS) would be employed to fragment the parent compound and its metabolites, providing structural information based on the fragmentation patterns, which is crucial for locating the site of metabolic modification. nih.gov This analysis is vital for understanding the compound's pharmacokinetic profile and identifying any potentially active or toxic metabolites. nih.gov

Interactive Table 4: Predicted Metabolites of this compound and their Expected Mass-to-Charge Ratios ([M+H]⁺)

Compound/MetaboliteProposed BiotransformationFormulaExact Massm/z ([M+H]⁺)
Parent Compound -C₁₁H₇FN₂186.0593187.0672
Metabolite 1 HydroxylationC₁₁H₇FN₂O202.0542203.0621
Metabolite 2 DihydroxylationC₁₁H₇FN₂O₂218.0492219.0570
Metabolite 3 Glucuronide ConjugateC₁₇H₁₅FN₂O₇378.0863379.0942
Metabolite 4 Sulfate ConjugateC₁₁H₇FN₂O₄S282.0111283.0189
Parent compound mass sourced from ECHEMI. echemi.com Metabolite masses are predicted based on common biotransformation pathways observed for related carboline structures. nih.govwestminster.ac.uk

Future Directions in Academic Research on 6 Fluoro 9h Pyrido 2,3 B Indole

Development of Next-Generation Chemical Probes for Biological Systems

A significant future avenue for research on 6-fluoro-9H-pyrido[2,3-b]indole lies in its development as a high-fidelity chemical probe for interrogating complex biological systems. The inherent fluorescence of the pyrido[2,3-b]indole core provides a foundational platform for creating sensitive molecular sensors. nih.govresearchgate.net

Recent studies on non-fluorinated 9H-pyrido[2,3-b]indole derivatives have demonstrated their successful design as "push-pull" fluorophores. nih.govresearchgate.net These probes exhibit significant changes in their photophysical properties, such as large Stokes shifts and solvatochromic effects, in response to their microenvironment. nih.gov For example, specific derivatives have been engineered to act as "turn-off" or "turn-off-on" fluorescent sensors for pH, capable of detecting subtle changes in acidity. nih.gov One such probe was found to have a pKa of 5.5, making it highly sensitive to local pH variations within a biological range. nih.gov

Future research should focus on leveraging the unique properties of the 6-fluoro substituent. The high electronegativity of fluorine can modulate the electronic distribution within the aromatic system, potentially fine-tuning the probe's sensitivity and spectral properties. This could lead to the creation of next-generation probes for:

Cellular Imaging: Developing this compound-based probes for real-time visualization of subcellular compartments or dynamic processes.

DNA Interaction Studies: Building on findings that show some pyrido[2,3-b]indole probes bind to DNA helices via a groove-binding mode, the 6-fluoro derivative could be optimized for sequence-specific recognition or for reporting on DNA structural changes. nih.gov

Biosensing: Engineering probes that change their fluorescent output upon binding to specific proteins or other biomolecules, enabling the quantification of these targets in complex biological samples.

Probe Derivative (from literature)Key Photophysical PropertyReported Application/FindingReference
Probe 4b (a pyrido[2,3-b]indole)pKa of 5.5High sensitivity to local pH changes. nih.gov
Probe 4b (a pyrido[2,3-b]indole)Static quenching mechanismBinds to calf thymus DNA (ctDNA) via groove binding. nih.gov
Probe 8a (a pyrido[2,3-b]indole)Stern-Volmer constant: 5.5 x 10³ M⁻¹"Turn-off" acidochromic response to acid titration. nih.gov
Probe 8b (a pyrido[2,3-b]indole)Positive solvatochromic effectLarge Stokes shifts (up to 270 nm) and significant change in dipole moment upon excitation. nih.gov

Identification of Novel Biological Targets and Therapeutic Areas (preclinical exploration)

While the broader pyridoindole class is noted for anticancer activity, the specific molecular targets and full therapeutic potential of this compound remain largely unexplored. Future preclinical research should be directed toward identifying novel biological targets and expanding its therapeutic applicability beyond generalized cytotoxicity.

Antibacterial Drug Development: A highly promising area is the investigation of this compound as a novel antibacterial agent against multidrug-resistant (MDR) Gram-negative pathogens. A landmark 2020 study demonstrated a successful strategy to convert a Gram-positive-only azaindole scaffold into a potent Gram-negative antibiotic by systematically tuning its physicochemical properties. nih.gov The resulting pyrido[2,3-b]indole derivatives were found to be dual inhibitors of two essential bacterial enzymes: DNA gyrase and Topoisomerase IV. nih.gov This dual-targeting mechanism can overcome the resistance that has developed to fluoroquinolones, which target the same enzymes. nih.gov Given this precedent, this compound should be synthesized and screened for similar dual-inhibitory activity against a panel of high-priority MDR pathogens.

Oncology: In the realm of cancer, research on the related pyrido[3,4-b]indole scaffold has identified potent inhibitors of the MDM2-p53 interaction. nih.govlongdom.org MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition is a validated, albeit challenging, therapeutic strategy. nih.govresearchgate.net Studies showed that certain derivatives exhibited potent, broad-spectrum anticancer activity with IC₅₀ values as low as 80 nM against breast cancer cell lines. longdom.orgresearchgate.net Future work should involve computational docking of this compound into the p53-binding pocket of MDM2, followed by synthesis and in-vitro validation to determine if it can reactivate the p53 pathway in cancer cells.

Compound Class/DerivativeBiological Target(s)Therapeutic AreaReported FindingReference
Pyrido[2,3-b]indole Derivatives DNA Gyrase & Topoisomerase IVAntibacterial (Gram-Negative)Overcame fluoroquinolone resistance mechanisms. nih.gov
Pyrido[3,4-b]indole Derivatives MDM2-p53 PathwayAnticancerIC₅₀ values down to 80 nM (breast) and 130 nM (colon, melanoma). nih.govlongdom.orgresearchgate.net
Pyrido-dipyrimidine Derivatives Topoisomerase II & FLT3 KinaseAnticancer (Leukemia)Dual inhibitors induced cell cycle arrest and apoptosis in HL-60 cells. nih.gov
This compound Scaffold GeneralAnticancerExhibits promising anticancer properties, potentially via apoptosis or cell cycle arrest.

Integration with Systems Chemical Biology and Phenotypic Screening Approaches

Future research on this compound should move beyond single-target investigations and embrace a more integrated, systems-level approach. The compound is an ideal candidate for modern "phenotype-first" drug discovery pipelines.

This approach would begin with unbiased, high-throughput phenotypic screening. Libraries containing this compound and its close analogs would be tested against large, diverse panels of human cancer cell lines or a wide range of bacterial pathogens to identify specific patterns of activity. nih.govnih.gov For instance, discovering that the compound is selectively potent against cancers with a specific genetic background (e.g., a particular mutation) would provide crucial initial clues to its mechanism of action.

Following the identification of a compelling phenotype, a suite of systems chemical biology techniques would be employed for target deconvolution. This could involve:

Affinity-based Proteomics: Immobilizing an analog of this compound on a solid support to "pull down" its direct protein binding partners from cell lysates.

Thermal Proteome Profiling (TPP): Treating live cells with the compound and measuring changes in the thermal stability of thousands of proteins simultaneously to identify direct targets and downstream pathway members.

Transcriptomics/Proteomics: Analyzing global changes in gene and protein expression after treatment with the compound to build a comprehensive picture of its cellular impact.

The development of a fluorescent probe based on this compound, as discussed in section 7.1, would be a powerful asset in this workflow, enabling direct visualization of the compound's localization and interaction with its targets within the native cellular environment. This integrated strategy promises to accelerate the translation of this promising chemical scaffold into validated biological tools and potential therapeutic leads.

Q & A

Basic Research Question

  • HPLC-DAD : Use reverse-phase HPLC with diode-array detection (e.g., 228 nm for AαC analogs) to detect impurities .
  • Elemental Analysis (CHN) : Validate stoichiometry; reported <0.4% deviation for C, H, N in related pyridoindoles .
  • TLC Monitoring : Employ ethyl acetate/hexane (70:30) systems during synthesis to track reaction progress .

What are the implications of this compound’s mutagenicity for its development as a therapeutic agent?

Advanced Research Question
While mutagenicity (e.g., in Ames tests ) raises safety concerns, structural modifications can mitigate risks:

  • De-fluorination Studies : Replace fluorine with less electrophilic groups (e.g., methyl) to reduce DNA adduct formation .
  • Prodrug Design : Mask reactive amines with acetyl or PEG groups to limit metabolic activation .
  • Genotoxicity Screening : Combine comet assays and γH2AX foci analysis to assess DNA damage in preclinical models .

How do solvent polarity and temperature influence the regioselectivity of this compound synthesis?

Advanced Research Question
Regioselectivity in cyclization reactions is solvent- and temperature-dependent:

  • Polar Solvents : DMF or PEG-400 enhance solubility of intermediates, favoring intramolecular amidation .
  • High Temperatures : Reactions above 100°C promote kinetic control, shifting product ratios. For example, t-BuOH at 110°C improved yields by reducing side-product formation .
  • Computational Modeling : Use DFT to predict transition states and optimize conditions for desired regioisomers .

What are the key considerations for designing in vivo studies on this compound’s carcinogenicity?

Advanced Research Question

  • Dose Escalation : Start below the maximum tolerated dose (MTD) to avoid acute toxicity masking long-term effects .
  • Biomarker Monitoring : Quantify DNA adducts (e.g., AαC-N²-dG) via ³²P-postlabeling in target organs .
  • Species Selection : Rodents with humanized CYP enzymes (e.g., CYP1A2) better replicate human metabolic activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-9H-pyrido[2,3-b]indole
Reactant of Route 2
Reactant of Route 2
6-fluoro-9H-pyrido[2,3-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.